![molecular formula C13H10N2O2S B2754584 3-(thiophen-2-ylmethyl)-1H-quinazoline-2,4-dione CAS No. 277299-07-7](/img/structure/B2754584.png)
3-(thiophen-2-ylmethyl)-1H-quinazoline-2,4-dione
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Description
3-(thiophen-2-ylmethyl)-1H-quinazoline-2,4-dione, also known as TQD, is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential therapeutic applications. TQD has been found to possess various biological activities, including anticancer, anti-inflammatory, and antioxidant properties.
Scientific Research Applications
- Hexamethylmelamine (HMM) (1) and 2-amino-4-morpholino-s-triazine (2) are derivatives of 1,3,5-triazines that exhibit antitumor activity. HMM is used clinically to treat lung cancer, while 2-amino-4-morpholino-s-triazine targets ovarian cancer .
- Hydroxymethylpentamethylmelamine (HMPMM) (3) is the hydroxylated metabolite of HMM and represents its major active form .
- Aromatase Inhibitory Activity : Some 1,3,5-triazines (general structure 4) display aromatase inhibitory activity .
- 1,3,5-Triazine (6) has potential use as a siderophore, which is a microbial iron shelter. Siderophores play a crucial role in iron acquisition by microorganisms .
- The general structure (7) of 1,3,5-triazines exhibits potent corticotrophin-releasing factor 1 receptor antagonist activity .
- Compounds of type (8) show potent activity against leukotriene C4 (LTC4), which has a protective effect on HCl.ethanol-induced gastric lesions .
- The substrate (10) tested against the protozoan parasite Trypanosoma brucei shows good in vitro activity. Trypanosoma brucei is the causative organism of Human African Trypanosomiasis .
- Quinazolin-4(3H)-ones are synthesized efficiently via a one-pot intermolecular annulation reaction of o-amino benzamides and thiols. This method is transition-metal-free and external oxidant-free .
Antitumor Properties
Siderophore-Mediated Drug Potential
Corticotrophin-Releasing Factor 1 Receptor Antagonism
Leukotriene C4 Antagonism
Trypanosoma brucei Inhibition
Synthesis of Quinazolin-4(3H)-ones
properties
IUPAC Name |
3-(thiophen-2-ylmethyl)-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S/c16-12-10-5-1-2-6-11(10)14-13(17)15(12)8-9-4-3-7-18-9/h1-7H,8H2,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQRFBEWPOHGUHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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